1-(3-Phenylbut-3-en-1-yl)piperidine
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Overview
Description
1-(3-Phenylbut-3-en-1-yl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Phenylbut-3-en-1-yl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with 3-phenylbut-3-en-1-yl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation or recrystallization may be employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(3-Phenylbut-3-en-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, organic solvents, and bases
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-(3-Phenylbut-3-en-1-yl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases and conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Phenylbut-3-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenylbut-3-en-1-ol: An aromatic alcohol with similar structural features but different functional groups.
Piperidine: A simpler heterocyclic amine without the phenyl and butenyl groups.
Pyridine: A six-membered heterocyclic compound with a nitrogen atom, similar to piperidine but with different chemical properties
Uniqueness
1-(3-Phenylbut-3-en-1-yl)piperidine is unique due to the presence of both the phenyl and butenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
109933-22-4 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
1-(3-phenylbut-3-enyl)piperidine |
InChI |
InChI=1S/C15H21N/c1-14(15-8-4-2-5-9-15)10-13-16-11-6-3-7-12-16/h2,4-5,8-9H,1,3,6-7,10-13H2 |
InChI Key |
GAQSYGTUTSTKLV-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCN1CCCCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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